Cas no 5545-89-1 (Chimonanthine)

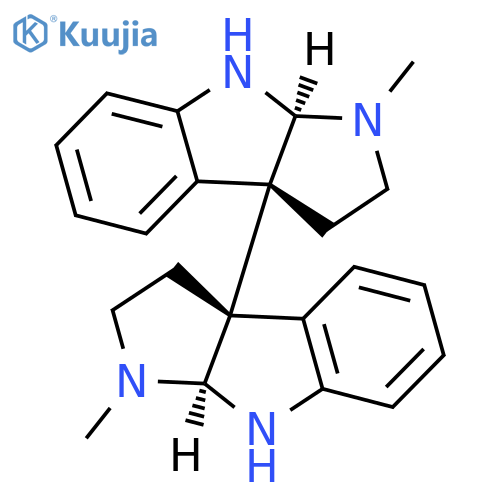

Chimonanthine structure

商品名:Chimonanthine

CAS番号:5545-89-1

MF:C22H26N4

メガワット:346.46864

CID:1593676

Chimonanthine 化学的及び物理的性質

名前と識別子

-

- (3aR,3a'R,8aR,8a'R)-1,1'-dimethyl-2,2',3,3',8,8',8a,8a'-octahydro-1H,1'H-3a,3a'-bipyrrolo[2,3-b]indole

- (-)-chimonanthine

- (3aS,8bS)-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole

- Chimonanthine

- l-Chimonanthine

- (3aS,3'aS,8aS,8'aS)-2,2',3,3',8,8',8a,8'a-Octahydro-1,1'-dimethyl-3a,3'a(1H,1'H)-bipyrrolo[2,3-b]indole

-

計算された属性

- せいみつぶんしりょう: 346.215747g/mol

- ひょうめんでんか: 0

- XLogP3: 3.9

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 1

- どういたいしつりょう: 346.215747g/mol

- 単一同位体質量: 346.215747g/mol

- 水素結合トポロジー分子極性表面積: 30.5Ų

- 重原子数: 26

- 複雑さ: 531

- 同位体原子数: 0

- 原子立体中心数の決定: 4

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.224±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 188-189 ºC

- ようかいど: 微溶性(1.1 g/l)(25ºC)、

- PSA: 30.54

Chimonanthine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0032434-1mg |

Chimonanthine |

5545-89-1 | 1mg |

$286.0 | 2022-04-27 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C937805-1mg |

Chimonanthine |

5545-89-1 | ≥98% | 1mg |

¥2,574.00 | 2022-09-29 | |

| TargetMol Chemicals | TN1486-1 mL * 10 mM (in DMSO) |

Chimonanthine |

5545-89-1 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4580 | 2023-09-15 | |

| A2B Chem LLC | AG30492-1000mg |

chimonanthine |

5545-89-1 | 98% by HPLC | 1000mg |

$13449.00 | 2024-04-19 | |

| A2B Chem LLC | AG30492-100mg |

chimonanthine |

5545-89-1 | 98% by HPLC | 100mg |

$2635.00 | 2024-04-19 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55592-1mg |

Chimonanthine |

5545-89-1 | 98% | 1mg |

¥0.00 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1486-5 mg |

Chimonanthine |

5545-89-1 | 5mg |

¥7750.00 | 2022-04-26 | ||

| ChemScence | CS-0032434-5mg |

Chimonanthine |

5545-89-1 | 5mg |

$857.0 | 2022-04-27 | ||

| A2B Chem LLC | AG30492-25mg |

chimonanthine |

5545-89-1 | 98% by HPLC | 25mg |

$920.00 | 2024-04-19 | |

| TargetMol Chemicals | TN1486-1 ml * 10 mm |

Chimonanthine |

5545-89-1 | 1 ml * 10 mm |

¥ 4580 | 2024-07-20 |

Chimonanthine 関連文献

-

1. 1052. The structure of chimonanthine: X-ray analysis of chimonanthine dihydrobromideI. J. Grant,T. A. Hamor,J. Monteath Robertson,G. A. Sim J. Chem. Soc. 1965 5678

-

Deqian Sun,Changyu Xing,Xiaoqing Wang,Zhongquan Su,Chaozhong Li Org. Chem. Front. 2014 1 956

-

Candice Menozzi,Peter I. Dalko,Janine Cossy b-desmethyl-meso-chimonanthine. Candice Menozzi Peter I. Dalko Janine Cossy Chem. Commun. 2006 4638

-

Rong Long,Jun Huang,Jianxian Gong,Zhen Yang Nat. Prod. Rep. 2015 32 1584

-

S. F. Mason,G. W. Vane J. Chem. Soc. B 1966 370

5545-89-1 (Chimonanthine) 関連製品

- 1780-19-4(1,2,3,4-Tetra-qUinaldine)

- 4497-58-9(2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline)

- 118-12-7(1,3,3-Trimethyl-2-methyleneindoline)

- 1701-57-1(2,3,4,5-tetrahydro-1H-1-benzazepine)

- 635-46-1(1,2,3,4-Tetrahydroquinoline)

- 50-49-7(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)

- 479-59-4(Julolidine)

- 496-15-1(2,3-dihydro-1H-indole)

- 50-47-5((3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine)

- 491-34-9(1-Methyl-1,2,3,4-tetrahydroquinoline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5545-89-1)Chimonanthine

清らかである:99%/99%

はかる:10mg/25mg

価格 ($):489.0/690.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:5545-89-1)Chimonanthine

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ